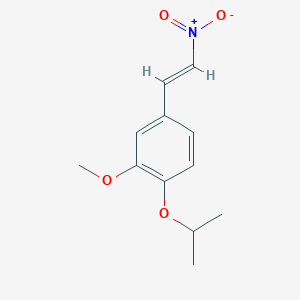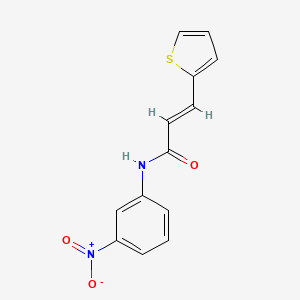![molecular formula C19H17NO5 B5798673 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as DBCO-NO2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is based on its ability to react with azide-containing molecules through a copper-catalyzed cycloaddition reaction known as click chemistry. This reaction is highly selective and efficient, allowing 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one to be used in a variety of applications, including bioconjugation and drug delivery.
Biochemical and Physiological Effects:
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to have minimal toxicity and is well-tolerated in vivo. However, its effects on biochemical and physiological processes have not been extensively studied. Some studies have suggested that 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one may have anti-inflammatory and antioxidant properties, but further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its high selectivity and efficiency in click chemistry reactions, its ability to label a wide range of biomolecules, and its minimal toxicity. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to handle and use it safely.
Orientations Futures
There are several potential future directions for research on 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, including:
1. Development of new applications for 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in drug delivery and imaging.
2. Investigation of the biochemical and physiological effects of 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in vivo.
3. Optimization of the synthesis method to improve the yield and purity of 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one.
4. Development of new click chemistry reactions using 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one and other reactive molecules.
5. Exploration of the use of 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in combination with other compounds for enhanced therapeutic effects.
In conclusion, 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a synthetic compound with unique chemical and physical properties that make it useful in a variety of scientific research applications. Its high selectivity and efficiency in click chemistry reactions, as well as its ability to label biomolecules and improve drug delivery systems, make it an attractive tool for researchers in various fields. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential in new applications.
Méthodes De Synthèse
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 4-nitrobenzyl bromide, followed by the addition of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. The resulting product is then reacted with 3,4,8-trimethyl-2H-chromen-2-one in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been widely used in scientific research due to its unique chemical and physical properties. One of its primary applications is in bioconjugation, where it is used to label biomolecules such as proteins, nucleic acids, and carbohydrates for imaging and detection purposes. 3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is also used in drug delivery systems, where it can be conjugated to drugs to improve their solubility and bioavailability.
Propriétés
IUPAC Name |
3,4,8-trimethyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-12(2)19(21)25-18-13(3)17(9-8-16(11)18)24-10-14-4-6-15(7-5-14)20(22)23/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRRRSAPNMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5798606.png)

![4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5798618.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)


![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)



![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)